Fmoc-D-正缬氨酸

描述

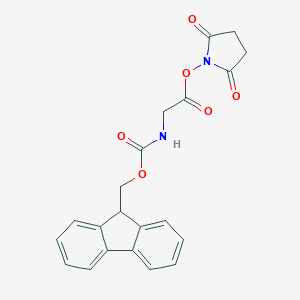

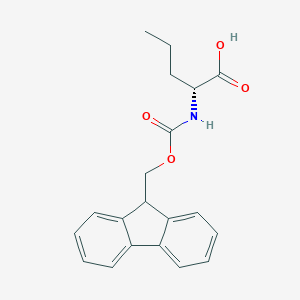

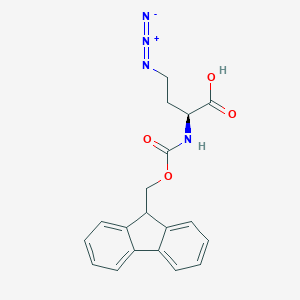

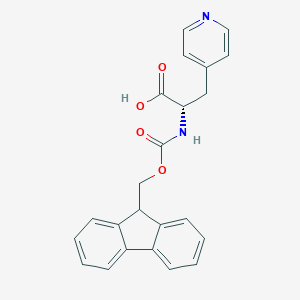

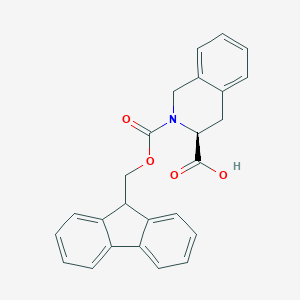

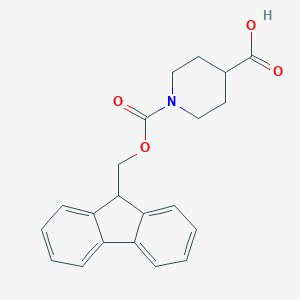

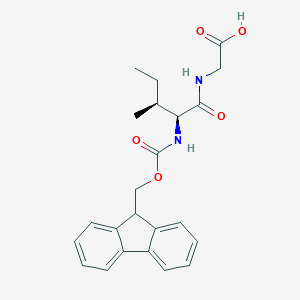

Fmoc-D-norvaline is a compound with the molecular formula C20H21NO4 . It is a standard building block used in the introduction of D-norvaline amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It is also used as a building block for peptide synthesis .

Synthesis Analysis

Fmoc-D-norvaline is synthesized using Fmoc Solid Phase Peptide Synthesis (SPPS). This method involves a cycle of coupling Fmoc-AA-OH to a solid polymeric resin and deprotection of Fmoc to liberate amino groups .

Molecular Structure Analysis

The molecular weight of Fmoc-D-norvaline is 339.4 g/mol . Its IUPAC name is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid . The compound has a white powder appearance .

Chemical Reactions Analysis

Fmoc-D-norvaline is involved in peptide synthesis reactions. The Fmoc group is one of the most widely used groups for the protection of amines in organic synthesis. This protecting group has found extensive application due to its easy removal under mildly basic conditions such as with piperidine, diethylamine, or morpholine .

Physical And Chemical Properties Analysis

Fmoc-D-norvaline is a white to slight yellow to beige powder . It has a melting point of 150 - 154 °C . The optical rotation is [a]20D = 20 ± 2 ° .

科学研究应用

分析方法:Fmoc-D-正缬氨酸已用于开发用于氨基酸对映体分离和检测的分析方法。例如,徐等人(2019 年)开发了一种使用 MQD-二氧化硅杂化整体柱进行对映体分离的方法,该方法通过纳米液相色谱法对包括正缬氨酸在内的 Fmoc 衍生氨基酸进行对映体分离 (徐等人,2019)。

对映体分离:Pérez-Míguez 等人(2016 年)开发了使用电动色谱法对非蛋白氨基酸(包括正缬氨酸)进行对映体分离的分析方法,使用 Fmoc 作为衍生化试剂 (Pérez-Míguez 等人,2016)。

生物启发材料的合成:陶等人(2016 年)讨论了 Fmoc 修饰的氨基酸和短肽(包括 Fmoc-D-正缬氨酸)的自组装,重点介绍了它们在细胞培养、药物递送和治疗特性中的应用 (陶等人,2016)。

表面活性剂特性:Vijay 和 Polavarapu(2012 年)发现具有疏水性芴甲氧羰基 (FMOC) 基团的氨基酸(如 Fmoc-D-正缬氨酸)表现出表面活性剂特性,为手性光谱学开辟了新的研究领域 (Vijay 和 Polavarapu,2012)。

药物研究:Rocchi 等人(2001 年)将 FMOC-L-亮氨酸(与 Fmoc-D-正缬氨酸相关)描述为一种具有胰岛素增敏特性的独特 PPARgamma 配体,证明了 FMOC 氨基酸在药物研究中的潜力 (Rocchi 等人,2001)。

抑制蛋白质-蛋白质相互作用:Cominetti 等人(2015 年)探索了 Fmoc-正缬氨酸在抑制 MDM2/p53 相互作用中的应用,表明其在癌症治疗中的潜力 (Cominetti 等人,2015)。

安全和危害

未来方向

Peptide drug development, including compounds like Fmoc-D-norvaline, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Therefore, it can be expected that Fmoc-D-norvaline and similar compounds will continue to play a significant role in future peptide drug discovery and development .

作用机制

Target of Action

Fmoc-D-Nva-OH, also known as Fmoc-D-norvaline, is primarily used in the field of peptide synthesis . It is a standard building block for the introduction of D-norvaline amino-acid residues by Fmoc solid-phase peptide synthesis . The primary targets of Fmoc-D-Nva-OH are the peptide chains that are being synthesized.

Mode of Action

Fmoc-D-Nva-OH interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . This is a method used to chemically synthesize peptides. In this method, the carboxyl group of the incoming amino acid is coupled to the N-terminus of the growing peptide chain. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the N-terminus of the peptide. It is removed during the synthesis process, allowing the addition of the next amino acid .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Nva-OH are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .

Pharmacokinetics

Its bioavailability would be dependent on the specific experimental conditions, including the solvents used and the specific peptide synthesis method employed .

Result of Action

The result of Fmoc-D-Nva-OH’s action is the successful synthesis of a peptide with the D-norvaline amino acid incorporated into it . This can be used in the study of protein function, the development of new pharmaceuticals, and in various biochemical experiments.

Action Environment

The action of Fmoc-D-Nva-OH is influenced by the specific conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy and stability of Fmoc-D-Nva-OH . It is typically stored at a temperature between 2-30°C .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIJSEUVWWLFGV-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373244 | |

| Record name | Fmoc-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144701-24-6 | |

| Record name | Fmoc-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

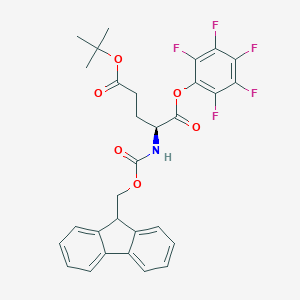

![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)